ethyl 2-(3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl)acetate
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Overview
Description
Ethyl 2-(3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl)acetate is a heterocyclic compound that combines the structural features of triazole and thiadiazine ringsThe compound’s unique structure allows it to interact with various biological targets, making it a valuable candidate for drug design and development .
Mechanism of Action
Target of Action
Ethyl 2-(3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl)acetate is a compound that has been studied for its potential antifungal activities . The primary target of this compound is the fungal cell membrane . By disrupting the integrity of the membrane, it inhibits the growth of the fungus .
Mode of Action
The mode of action of this compound involves interaction with the fungal cell membrane . The compound disrupts the membrane integrity, which in turn affects the mycelial growth of the fungus . The disruption of the membrane integrity increases with the concentration of the compound .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the structure and function of the fungal cell membrane . By disrupting the membrane integrity, the compound interferes with essential cellular processes, leading to inhibited growth of the fungus .
Pharmacokinetics
Compounds with similar structures have been shown to have good bioavailability and favorable adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
The result of the action of this compound is the inhibition of fungal growth . This is achieved through the disruption of the fungal cell membrane, which interferes with essential cellular processes .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the pH, temperature, and presence of other substances can affect the stability and efficacy of the compound . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl)acetate typically involves the cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters under acid-catalyzed conditions . Another approach involves the reaction of 3-phenyl-2-propynal with 3-substituted 4-amino-4H-1,2,4-triazole-5-thiols . These methods provide efficient routes to obtain the desired triazolothiadiazine derivatives.
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines .
Scientific Research Applications
Ethyl 2-(3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl)acetate has a wide range of scientific research applications, including:
Chemistry: Used as a synthetic intermediate for the preparation of various heterocyclic compounds.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Ethyl 2-(3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl)acetate can be compared with other similar compounds, such as:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share the same core structure but may have different substituents, leading to variations in their biological activities.
1,2,4-Triazolo[5,1-b][1,3,5]thiadiazines: Another isomeric form with distinct pharmacological properties.
1,2,4-Triazolo[1,5-c][1,3,5]thiadiazines: Differ in the fusion pattern of the triazole and thiadiazine rings, affecting their interaction with biological targets.
The uniqueness of this compound lies in its specific substitution pattern and the resulting pharmacological profile, making it a promising candidate for further research and development .
Properties
IUPAC Name |
ethyl 2-(3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2S/c1-2-20-12(19)8-11-9-21-14-16-15-13(18(14)17-11)10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABUOJLBNZSNDPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NN2C(=NN=C2SC1)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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